molecular formula C23H30O5 B600211 Ankaflavin

Ankaflavin

Cat. No.: B600211
M. Wt: 386.5 g/mol
InChI Key: AQTJNEHGKRUSLT-ODTNPMSZSA-N
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Description

Ankaflavin is a naturally occurring secondary metabolite with an azaphilonoid structure. It is a yellow pigment isolated from Monascus-fermented products, particularly from the edible fungus Monascus spp. This compound has been recognized for its various biological activities, including anti-inflammatory, anti-oxidative, and anti-tumor properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Ankaflavin is primarily produced through the fermentation of Monascus purpureus. The biosynthesis involves the cultivation of Monascus spp. under specific conditions that favor the production of yellow pigments, including this compound and monascin . The fermentation process is typically carried out in a controlled environment with optimal temperature, pH, and nutrient availability to maximize yield.

Industrial Production Methods: For industrial production, a macroporous resin-based method is often employed to separate and purify this compound from other Monascus pigments. This method involves the use of weak-polar resin CAD-40 for column-chromatographic separation, which effectively isolates this compound and monascin from the crude pigment extract .

Chemical Reactions Analysis

Types of Reactions: Ankaflavin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions involving this compound include modified azaphilonoid compounds with enhanced biological activities. These products are often used in further research and development of therapeutic agents.

Comparison with Similar Compounds

Ankaflavin is often compared with other azaphilonoid compounds such as monascin, rubropunctatin, and monascorubrin. While all these compounds share similar structures and biological activities, this compound is unique in its potent anti-inflammatory and anti-oxidative properties . Monascin, for example, also exhibits anti-inflammatory and anti-oxidative activities but is less potent compared to this compound . Rubropunctatin and monascorubrin, on the other hand, are primarily known for their hypolipidemic activities .

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and potent biological activities make it a valuable compound for further study and development in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(3S,3aR,9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12,18,20H,4,6-9,11,13-14H2,1-3H3/b10-5+/t18-,20+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTJNEHGKRUSLT-ODTNPMSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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